molecular formula C7H5Cl2FO B1376285 (2,6-Dichloro-3-fluorophenyl)methanol CAS No. 1227611-90-6

(2,6-Dichloro-3-fluorophenyl)methanol

Cat. No.: B1376285
CAS No.: 1227611-90-6
M. Wt: 195.01 g/mol
InChI Key: XRJNYTQWCHPNAQ-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and one fluorine atom at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3-fluorophenyl)methanol typically involves the reduction of (2,6-Dichloro-3-fluorophenyl)methanone. One common method is the reduction using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity. The choice of reducing agent and solvent, as well as reaction temperature and time, would be critical factors in the industrial process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (2,6-Dichloro-3-fluorophenyl)methanone.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: (2,6-Dichloro-3-fluorophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-3-fluorophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in studies to understand the effects of halogenated phenylmethanols on biological systems.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichlorophenyl)methanol: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    (3-Fluorophenyl)methanol: Lacks the chlorine atoms, resulting in different chemical and biological properties.

    (2,6-Dichloro-4-fluorophenyl)methanol: The fluorine atom is at a different position, which can influence its reactivity and interactions.

Uniqueness

(2,6-Dichloro-3-fluorophenyl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This arrangement can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,6-dichloro-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJNYTQWCHPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227611-90-6
Record name (2,6-dichloro-3-fluorophenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,6-Dichloro-3-fluorobenzoic acid (125 g, 0.59 mol) in THF (200 mL) was added BH3.THF (592 mL, 592 mmol, 1M solution in THF) dropwise at room temperature. The reaction mixture was heated to reflux for 12 h. The borane was quenched with methanol (200 mL) and the resulting solution was concentrated to dryness. The residue was again co-evaporated with methanol to remove most of the trimethylborate. To the residue was added aq. sodium carbonate (50 g in 500 mL). The mixture was cooled and a white fine precipitate was filtered off to give the title compound. 1H NMR (CDCl3, 300 MHz): δ=2.10 (t, 1H, J=6.9 Hz), 4.96 (d, 2H, J=6.9 Hz), 7.09 (dd, 1H, J=8.1, 9.0 Hz), 7.29 (dd, 1H, J=4.8, 9.0 Hz).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
592 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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